Predicted Acidity (pKa): 3-Bromo-5-hydroxybenzonitrile vs. 3-Bromo-4-hydroxybenzonitrile
Predicted aqueous pKa values, which govern ionization state and nucleophilic character, differ markedly between the 5-hydroxy (7.62 ± 0.10) and 4-hydroxy (6.30 ± 0.18) isomers [1]. The 1.32-unit higher pKa of 3-bromo-5-hydroxybenzonitrile indicates that at pH 7.4 it is predominantly protonated, whereas the 4-hydroxy isomer exists largely as the phenoxide anion [1]. This distinction is critical for reactions requiring controlled deprotonation or for biological assays where the ionization state affects target binding.
| Evidence Dimension | Predicted aqueous acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 7.62 ± 0.10 |
| Comparator Or Baseline | 3-Bromo-4-hydroxybenzonitrile: 6.30 ± 0.18 |
| Quantified Difference | ΔpKa = 1.32 (target compound is ~21-fold less acidic) |
| Conditions | Predicted ACD/Labs pKa values at 25 °C, compiled from ChemicalBook |
Why This Matters
A 20-fold difference in acidity determines the prevailing ionic species under specific pH conditions, directly influencing solubility, chemical reactivity, and biomolecular interaction profiles; procurement decisions must match the required ionization state to the intended synthetic or assay protocol.
- [1] ChemicalBook. 3-Bromo-4-hydroxybenzonitrile (CAS 2315-86-8) Properties. Predicted pKa 6.30 ± 0.18, melting point 155–159 °C. Available at: https://www.chemicalbook.cn/3-BROMO-4-HYDROXYBENZONITRILE View Source
